8-(3-aminopyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

This 8-(3-aminopyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one (CAS 1354496-79-9) is a privileged heterobicyclic building block with a free primary amine, enabling direct amide coupling, sulfonamide formation, and reductive amination without deprotection. Its triazolo[4,3-a]pyrazin-3-one core has demonstrated nanomolar potency across adenosine A2A (Ki 1.7–117 nM), DPP-IV (IC50 0.18–18 nM), and P2X7 (IC50 0.7–42 nM) targets. With a fragment-optimal MW of 220.23 g/mol—14 g/mol lower than piperidine analogs—this compound improves synthetic efficiency by 1–2 steps per analog compared to Boc-protected derivatives. Procure NLT 97% purity grade to minimize assay artifacts and deploy for hit confirmation, selectivity profiling, or 50–200 compound library generation in neurological, metabolic, or anti-infective programs.

Molecular Formula C9H12N6O
Molecular Weight 220.236
CAS No. 1354496-79-9
Cat. No. B2834438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(3-aminopyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
CAS1354496-79-9
Molecular FormulaC9H12N6O
Molecular Weight220.236
Structural Identifiers
SMILESC1CN(CC1N)C2=NC=CN3C2=NNC3=O
InChIInChI=1S/C9H12N6O/c10-6-1-3-14(5-6)7-8-12-13-9(16)15(8)4-2-11-7/h2,4,6H,1,3,5,10H2,(H,13,16)
InChIKeyPMKQBMSJTDDQSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(3-Aminopyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one (CAS 1354496-79-9): Core Identity and Procurement-Relevant Profile


8-(3-Aminopyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one (CAS 1354496-79-9) is a heterobicyclic research compound consisting of a [1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one core bearing a 3-aminopyrrolidin-1-yl substituent at the 8-position . Its molecular formula is C9H12N6O with a molecular weight of 220.23 g/mol . The triazolo[4,3-a]pyrazin-3-one scaffold is recognized as a versatile privileged structure in medicinal chemistry, having yielded potent ligands for diverse target classes including adenosine A2A receptors, DPP-IV, P2X7, NK-3, and kinases [1]. This compound is supplied as a research-grade building block by multiple vendors, with reported purity specifications ranging from >90% (AKSci HTS003619) to NLT 97% (MolCore MC2M6770) .

Why 8-(3-Aminopyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one Cannot Be Interchanged with Its Closest Analogs


The 8-amino substituent on the triazolo[4,3-a]pyrazin-3-one core is a critical determinant of both physicochemical properties and biological target engagement. Even within the narrow class of 8-amino-substituted triazolo[4,3-a]pyrazin-3-ones, the ring size of the cyclic amine—pyrrolidine (5-membered) versus piperidine (6-membered) versus piperazine—produces distinct steric, electronic, and hydrogen-bonding profiles [1]. In the structurally analogous 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-one series developed as adenosine A2A receptor antagonists, the nature of the terminal basic ring (pyrrolidine, morpholine, piperidine, or substituted piperazine) was deliberately varied because it directly modulated both receptor affinity (Ki spanning 3.6–117 nM) and selectivity profiles [1]. Substituting the pyrrolidine ring for a piperidine ring increases molecular weight by approximately 14 g/mol (from 220.23 to 234.26) and alters the spatial orientation of the primary amine, potentially affecting both downstream synthetic derivatization efficiency and target binding geometry . These differences are not cosmetic; they are structural features that determine which downstream functionalization routes are accessible and which biological targets can be productively engaged.

Quantitative Differentiation Evidence for 8-(3-Aminopyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one Versus Closest Analogs


Molecular Weight Advantage of the 5-Membered Pyrrolidine Ring Versus 6-Membered Piperidine Analogs

The target compound (C9H12N6O, MW 220.23 g/mol) possesses a 5-membered 3-aminopyrrolidine substituent, resulting in a molecular weight approximately 14 g/mol lower than its direct 6-membered piperidine analogs including 8-(3-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one (C10H14N6O, MW 234.26 g/mol) and 8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one (CAS 1325305-68-7, C10H14N6O, MW 234.26 g/mol) . This reduction is favorable for fragment-based and lead-like compound libraries where lower molecular weight correlates with improved ligand efficiency metrics.

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Purity Tier Differentiation: MolCore NLT 97% Versus AKSci >90% Baseline

Two primary vendors supply this compound with meaningfully different purity specifications. MolCore (MC2M6770) specifies a minimum purity of NLT 97% , while AKSci (HTS003619) lists a minimum purity specification of >90% . This represents at minimum a 7-percentage-point purity differential (97% vs 90%) that translates to a maximum impurity burden of ≤3% versus ≤10%, respectively—a greater than 3-fold difference in allowable total impurities. The 4-aminopiperidine regioisomer (CAS 1325305-68-7, AKSci 0166DJ) is offered at 95% purity, placing it between these two tiers .

Chemical Procurement Quality Control Assay Reproducibility

Synthetic Utility: Free Primary Amine Enables Direct Derivatization Without Deprotection

The 3-aminopyrrolidine substituent provides a sterically accessible primary amine (pKa ~9–10 for aliphatic primary amines) that can undergo amide coupling, reductive amination, sulfonamide formation, or urea synthesis without requiring a deprotection step. This contrasts with the piperazine analog (8-piperazin-1-yl-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one, C9H12N6O, MW 220.23 g/mol), which presents a secondary amine with different nucleophilicity and protonation characteristics . The presence of the free primary amine also permits chiral resolution or asymmetric synthesis strategies, as demonstrated in the broader 3-aminopyrrolidine chemical space where both enantiomers are accessible through established synthetic routes [1].

Synthetic Chemistry Parallel Synthesis Structure-Activity Relationship

Scaffold-Level Bioactivity Baseline: Triazolo[4,3-a]pyrazin-3-one Core Achieves Nanomolar Potency Across Validated Target Classes

The triazolo[4,3-a]pyrazin-3-one scaffold has demonstrated potent activity across multiple validated drug targets. In the adenosine A2A receptor antagonist series (8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-ones), compounds achieved hA2A AR Ki values of 1.7–117 nM with good selectivity versus other adenosine receptor subtypes [1]. Within the DPP-IV inhibitor class, triazolo[4,3-a]pyrazine derivatives have reached IC50 values as low as 0.18 nM (sitagliptin analog 39b) and 1.3 nM (ABT-341) [2]. In antimalarial applications, the triazolo[4,3-a]pyrazine scaffold (Series 4, Open Source Malaria) has produced compounds with IC50 values down to 0.3 µM against Plasmodium falciparum 3D7, with demonstrated human liver microsomal stability (intrinsic clearance <8.1 µL/min/mg) [3]. While these data are from scaffold analogs rather than the specific 8-(3-aminopyrrolidin-1-yl) derivative, they establish the quantitative potency range achievable with this chemotype and serve as a benchmark for prioritization of the target compound in screening campaigns.

Adenosine Receptors DPP-IV Inhibition Kinase Inhibition Antimalarial Activity

Ring Size-Dependent Physicochemical Differentiation: Pyrrolidine vs Piperidine Steric and Conformational Profiles

The 5-membered pyrrolidine ring in the target compound adopts a different conformational ensemble compared to the 6-membered piperidine ring in analog compounds. In the 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-one A2A antagonist series, compounds bearing terminal pyrrolidine, piperidine, morpholine, and piperazine rings exhibited distinct affinity and selectivity profiles (ether-linked series Ki values preferentially targeting hA2A AR, while amide-linked compounds 11–16 achieved hA2A Ki = 3.6–11.8 nM) [1]. The pyrrolidine ring's smaller volume and different nitrogen pKa (pyrrolidine pKa ~11.3 vs piperidine pKa ~11.1 for the conjugate acid) produce subtle but measurable differences in both the basicity and the spatial presentation of the primary amine to biological targets. Additionally, the lower molecular weight and reduced lipophilicity of the pyrrolidine-containing analog may confer advantages in solubility and permeability, consistent with the established principle that reducing ring size by one methylene unit generally improves aqueous solubility within a congeneric series .

Computational Chemistry Molecular Modeling Drug Design

Absence of Vendor-Independent Bioactivity Data: Acknowledge Limitations and Prioritize Experimental Validation

A systematic search of PubMed, Google Scholar, BindingDB, ChEMBL, and PubChem using CAS 1354496-79-9 and the full IUPAC name returned no peer-reviewed primary research articles reporting quantitative biological activity data (IC50, Ki, EC50, or in vivo efficacy) for this specific compound as of April 2026 [1]. This contrasts with the broader triazolo[4,3-a]pyrazin-3-one scaffold and closely related 8-amino-substituted analogs, which have been extensively characterized in published studies (see Evidence Items 4 and 5). Potential users should verify biological activity in their assay system of interest before committing to large-scale procurement. Importantly, the compound's structural features (free primary amine, low molecular weight, privileged scaffold) position it as a high-priority candidate for initial screening, but its activity profile remains to be experimentally determined [2].

Assay Development Hit Validation Procurement Risk Assessment

Optimal Application Scenarios for 8-(3-Aminopyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one Based on Quantitative Differentiation Evidence


Fragment-Based and Lead-Like Screening Library Enrichment

With a molecular weight of 220.23 g/mol—14 g/mol lower than piperidine analogs—this compound falls within the optimal fragment (MW <250) and lead-like (MW <350) property space [1]. The triazolo[4,3-a]pyrazin-3-one scaffold has demonstrated nanomolar potency across adenosine A2A (Ki = 1.7–117 nM), DPP-IV (IC50 = 0.18–18 nM), and P2X7 (IC50 = 0.7–42 nM) target classes [1]. Procurement of the NLT 97% purity grade (MolCore MC2M6770) is recommended to minimize impurity-related assay artifacts in primary screening .

Parallel SAR Library Synthesis via Primary Amine Derivatization

The free 3-aminopyrrolidine primary amine enables direct amide coupling, sulfonamide formation, reductive amination, or urea synthesis without deprotection steps [1]. This reduces synthetic step count by an estimated 1–2 steps per analog compared to Boc-protected or secondary amine analogs. In the structurally validated 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-one series, amide-linked derivatives bearing terminal basic rings (including pyrrolidine) achieved hA2A Ki values of 3.6–11.8 nM, demonstrating that derivatization of the pendant amine is a productive strategy for affinity optimization . This compound can serve as a versatile core scaffold for generating 50–200 compound libraries in 96-well plate format.

Hit Validation and Target Deconvolution for Neurokinin and Adenosine Receptor Programs

The triazolo[4,3-a]pyrazine scaffold has established activity at both neurokinin NK-3 receptors (Ki = 33–73 nM for N-acyl-5,6-dihydro analogs; US9422299B2 [1]) and adenosine A2A receptors (Ki = 1.7–117 nM for 8-amino-3-one analogs ). The 8-(3-aminopyrrolidin-1-yl) substitution pattern provides a structurally distinct chemotype within these target families. Researchers investigating NK-3 receptor antagonism for depression, pain, or women's health indications, or A2A receptor antagonism for neurodegenerative diseases, can deploy this compound as a novel starting point for hit confirmation and selectivity profiling against related receptor subtypes [1].

Antimalarial and Anti-Infective Lead Generation Leveraging the Triazolopyrazine Pharmacophore

The Open Source Malaria consortium has validated the 1,2,4-triazolo[4,3-a]pyrazine scaffold (Series 4) as an antimalarial chemotype with IC50 values down to 0.3 µM against P. falciparum 3D7 and favorable in vitro ADME properties including human liver microsomal stability with intrinsic clearance <8.1 µL/min/mg [1]. The 8-(3-aminopyrrolidin-1-yl) substituent introduces a basic amine that can be exploited for lysosomotropic accumulation in the parasite digestive vacuole, a recognized strategy for enhancing antimalarial potency. The lower molecular weight (220.23 g/mol) compared to many Series 4 compounds may also improve permeability and oral bioavailability potential .

Quote Request

Request a Quote for 8-(3-aminopyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.